Bicyclo[2.2.1]heptane-2,5-diamine
Overview
Description
Bicyclo[2.2.1]heptane-2,5-diamine: is an organic compound with the molecular formula C₇H₁₄N₂ . It is a derivative of norbornane, a bicyclic hydrocarbon, and features two amino groups attached to the second and fifth carbon atoms of the bicyclo[2.2.1]heptane structure.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dimerization of Bicyclo[2.2.1]hepta-2,5-diene: One common method involves the dimerization of bicyclo[2.2.1]hepta-2,5-diene (norbornadiene) using zeolite catalysts such as HY, Hbeta, HZSM-5, and Al-MCM-41.
Reduction of Norcamphor: Another method involves the reduction of norcamphor, which is a ketone derivative of norbornane.
Industrial Production Methods: Industrial production of bicyclo[2.2.1]heptane-2,5-diamine often involves large-scale catalytic processes that optimize yield and selectivity. The use of heterogeneous catalysts, such as zeolites, is common due to their high efficiency and reusability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bicyclo[2.2.1]heptane-2,5-diamine can undergo oxidation reactions, often resulting in the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into various amine derivatives.
Substitution: The amino groups in this compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed:
Oxidation Products: Imines, nitriles.
Reduction Products: Various amine derivatives.
Substitution Products: Substituted bicyclo[2.2.1]heptane derivatives.
Scientific Research Applications
Chemistry: Bicyclo[2.2.1]heptane-2,5-diamine is used as a building block in organic synthesis, particularly in the synthesis of polycyclic hydrocarbons and other complex organic molecules .
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows for the exploration of new therapeutic agents .
Industry: The compound is used in the production of high-energy-density fuels and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptane-2,5-diamine involves its interaction with molecular targets through its amino groups. These interactions can lead to the formation of stable complexes or the initiation of chemical reactions. The specific pathways and targets depend on the context of its application, such as in catalysis or drug design .
Comparison with Similar Compounds
Norbornane: A saturated hydrocarbon with a similar bicyclic structure but without amino groups.
Norbornadiene: A diene derivative of norbornane, used as an intermediate in organic synthesis.
7-Oxabicyclo[2.2.1]heptane: An oxygen-containing analog with interesting biological activity.
Uniqueness: Bicyclo[22Its structural rigidity and stability also contribute to its distinct properties compared to other similar compounds .
Properties
IUPAC Name |
bicyclo[2.2.1]heptane-2,5-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-6-2-4-1-5(6)3-7(4)9/h4-7H,1-3,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMMOSKKPJEDNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CC2N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400218 | |
Record name | bicyclo[2.2.1]heptane-2,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171065-84-2 | |
Record name | bicyclo[2.2.1]heptane-2,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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